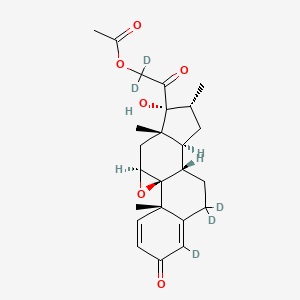
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide (Major) is a synthetic derivative of dexamethasone, a well-known glucocorticoid. This compound is labeled with deuterium (d5), which makes it useful in various research applications, particularly in the field of proteomics . Its molecular formula is C24H25D5O6, and it has a molecular weight of 419.52 .
Vorbereitungsmethoden
The synthesis of 21-O-Acetyl Dexamethasone-d5 9,11-Epoxide involves multiple steps, starting from dexamethasone. The key steps include the acetylation of the 21-hydroxy group and the formation of the 9,11-epoxide ring. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for acetylation, followed by the use of an oxidizing agent to form the epoxide ring
Analyse Chemischer Reaktionen
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The acetyl group at the 21-position can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include various hydroxy and acetoxy derivatives.
Wissenschaftliche Forschungsanwendungen
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: The deuterium labeling makes it useful for mass spectrometry studies to analyze protein interactions and modifications.
Pharmaceutical Research: It is used to study the pharmacokinetics and metabolism of dexamethasone derivatives.
Biological Studies: The compound is used to investigate the biological effects of glucocorticoids on various cellular processes.
Wirkmechanismus
The mechanism of action of 21-O-Acetyl Dexamethasone-d5 9,11-Epoxide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of glucocorticoid-responsive genes, leading to anti-inflammatory and immunosuppressive effects . The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide can be compared with other dexamethasone derivatives such as:
Dexamethasone 21-acetate: Similar in structure but lacks the deuterium labeling and the 9,11-epoxide ring.
Dexamethasone 9,11-epoxide: Similar in structure but lacks the acetyl group at the 21-position. The uniqueness of 21-O-Acetyl Dexamethasone-d5 9,11-Epoxide lies in its deuterium labeling and the presence of both the acetyl and epoxide groups, which make it particularly useful for specific research applications.
Eigenschaften
Molekularformel |
C24H30O6 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
[1,1-dideuterio-2-oxo-2-[(1S,2S,10S,11S,13R,14R,15S,17S)-6,8,8-trideuterio-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1/i5D2,10D,12D2 |
InChI-Schlüssel |
MONKXVNQUJNHLQ-RSTWYQJOSA-N |
Isomerische SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@@]34[C@@H](O3)C[C@]5([C@H]([C@@H]4CC2([2H])[2H])C[C@H]([C@@]5(C(=O)C([2H])([2H])OC(=O)C)O)C)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


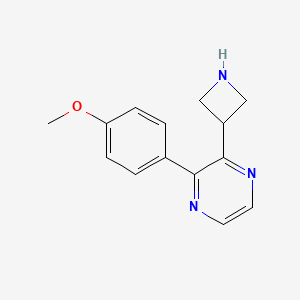
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
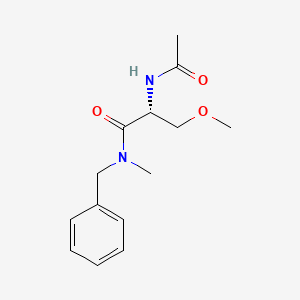
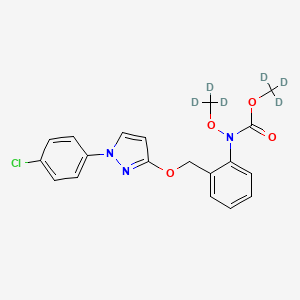
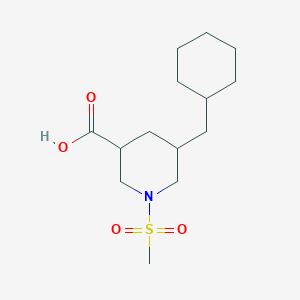
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
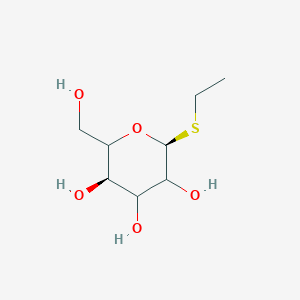
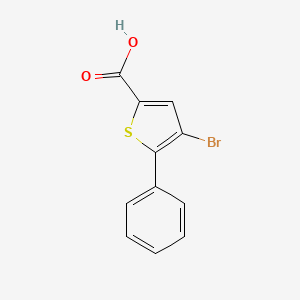
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
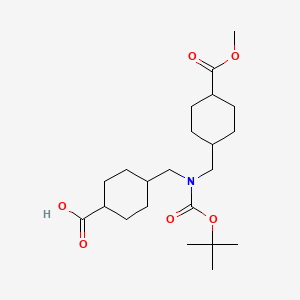
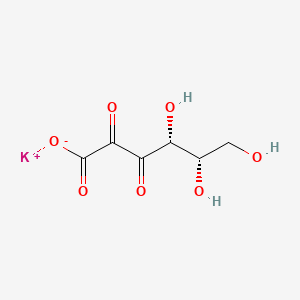
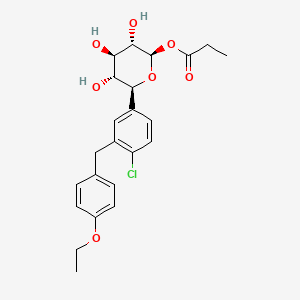
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
